Talsaclidine fumarate Talsaclidine fumarate
Brand Name: Vulcanchem
CAS No.: 147025-54-5
VCID: VC21142121
InChI: InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1
SMILES: C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol

Talsaclidine fumarate

CAS No.: 147025-54-5

Cat. No.: VC21142121

Molecular Formula: C14H19NO5

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Talsaclidine fumarate - 147025-54-5

Specification

CAS No. 147025-54-5
Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
IUPAC Name (E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane
Standard InChI InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1
Standard InChI Key SBCXBWBXWKVIFK-PBBCPHEYSA-N
Isomeric SMILES C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O
SMILES C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O
Canonical SMILES C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Chemical Identification

Talsaclidine fumarate is identified by several key chemical identifiers, which are essential for its characterization and standardization in research and potential clinical applications. The compound is registered with the Chemical Abstracts Service (CAS) number 147025-54-5 . In the Therapeutic Target Database, it is assigned the Drug ID D06ODM (formerly DCL000303) .

The compound is known by several synonyms, including WAL 2014 FU, which reflects its developmental designation, and the more systematic United States Adopted Name (USAN) of "Talsaclidine fumarate" . Other names include 3-(2-Propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate, which provides a more descriptive representation of its chemical structure .

For computational and database purposes, talsaclidine fumarate is uniquely identified by its InChIKey (SBCXBWBXWKVIFK-WLHGVMLRSA-N) and has been assigned the PubChem Compound ID 6439491 .

Molecular Characteristics

The molecular structure and properties of talsaclidine fumarate are fundamental to understanding its pharmacological activity and physicochemical behavior. The table below summarizes the key molecular characteristics of this compound:

Molecular CharacteristicValue
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
CAS Number147025-54-5
IUPAC Name(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane
InChIKeySBCXBWBXWKVIFK-WLHGVMLRSA-N
PubChem Compound ID6439491

The chemical structure of talsaclidine fumarate is characterized by a quinuclidine core (1-azabicyclo[2.2.2]octane) with a prop-2-ynyloxy substituent at the 3-position, forming a salt with fumaric acid . The canonical SMILES representation, which provides a linear notation for the compound's structure, is C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O .

Pharmacology and Mechanism of Action

Receptor Affinity and Selectivity

Talsaclidine fumarate exhibits a distinctive pharmacological profile characterized by preferential agonism at the muscarinic acetylcholine receptor M1 subtype . In functional pharmacological assays, the compound has demonstrated full intrinsic activity at M1 receptors while showing less pronounced effects at M2 and M3 receptor subtypes . This selectivity profile is particularly important given the differential distribution and functions of muscarinic receptor subtypes in the body.

The M1 receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions associated with cognitive functions such as the cerebral cortex and hippocampus. By selectively targeting this receptor subtype, talsaclidine was designed to enhance cholinergic neurotransmission in these regions without substantially activating peripheral M2 receptors (found primarily in cardiac tissue) or M3 receptors (prevalent in smooth muscle and glandular tissues) .

The receptor binding properties of talsaclidine fumarate contribute to its pharmacological effects and potential therapeutic applications. The compound's interaction with the M1 receptor triggers a cascade of intracellular signaling events, ultimately leading to enhanced cholinergic transmission and potential modulation of cognitive processes.

Pharmacodynamic Profile

The pharmacodynamic profile of talsaclidine fumarate has been examined in both animal models and clinical studies, providing insights into its in vivo activity and potential therapeutic effects. The table below summarizes key pharmacodynamic effects observed in different experimental models:

ModelDosageObserved EffectReference
Rabbit EEGLow doseCholinomimetic central activation
Rabbit EEGHigh dose (10x low dose)M3-mediated side effects
Guinea Pig1-64 mg/kg i.v.No substantial bronchospasm in control animals
Guinea Pig (beta-blocker pretreated)1-64 mg/kg i.v.Dose-dependent bronchospasm (atropine-blockable)
Alzheimer's Patients24 mg three times daily19% reduction in CSF Aβ42 levels

In rabbit models, electrophysiological studies demonstrated that talsaclidine induced cholinomimetic central activation at doses approximately 10-fold lower than those required to produce peripheral M3-mediated side effects . This finding supported the compound's functional selectivity for central M1 receptors over peripheral muscarinic receptors.

One of the most significant pharmacodynamic effects observed with talsaclidine administration was the reduction of cerebrospinal fluid (CSF) levels of amyloid beta-peptides, particularly Aβ42, in Alzheimer's disease patients. This effect suggests that talsaclidine may influence amyloid metabolism, potentially through enhanced alpha-secretase activity, which promotes non-amyloidogenic processing of amyloid precursor protein.

Research and Clinical Investigations

Preclinical Studies

Talsaclidine fumarate underwent extensive preclinical evaluation to assess its pharmacological properties and potential therapeutic effects. Animal studies provided valuable insights into the compound's effects on various physiological systems and its potential implications for human applications.

Electrophysiological studies in rabbits demonstrated that talsaclidine induced changes in EEG recordings consistent with cholinergic activation in the central nervous system . These effects were observed at doses approximately 10-fold lower than those required to produce peripheral cholinergic side effects, supporting the compound's preferential action on central M1 receptors .

Additional studies in guinea pigs with spinal transection or adrenalectomy provided further insights into the mechanisms underlying talsaclidine's respiratory effects. In these animals, talsaclidine exhibited bronchospastic properties, but with higher ED50 values and smaller maximal effects compared to beta-adrenoceptor-blocked animals . These observations indicate a complex interaction between muscarinic stimulation by talsaclidine and compensatory mechanisms involving the sympathetic nervous system and adrenal glands .

Cognitive Effects

This lack of cognitive efficacy contrasts with the compound's pharmacological profile and its effects on amyloid biomarkers . Several factors may have contributed to this discrepancy:

  • Insufficient receptor activation at doses limited by side effects

  • Inadequate penetration of the blood-brain barrier

  • Targeting of M1 receptors alone may be insufficient to improve cognition in the context of advanced neurodegeneration

  • Cognitive decline in Alzheimer's disease may involve multiple pathways beyond cholinergic dysfunction

The absence of significant cognitive benefits with talsaclidine prompted a reassessment of the muscarinic hypothesis for the treatment of Alzheimer's disease . This hypothesis, which posits that cognitive deficits in Alzheimer's disease can be ameliorated by enhancing cholinergic neurotransmission, may need refinement to account for the complex nature of the disease and the limitations of selective receptor targeting .

Beyond Alzheimer's disease, research has suggested potential applications for muscarinic agonists like talsaclidine in treating cognitive deficits associated with other conditions, including schizophrenia. The cholinergic system's role in cognition extends beyond Alzheimer's disease, and compounds targeting muscarinic receptors may have broader applications in cognitive enhancement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator